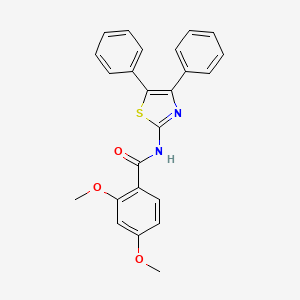

![molecular formula C22H18ClN3O2 B2926468 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1286721-90-1](/img/structure/B2926468.png)

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Corrosion Inhibition

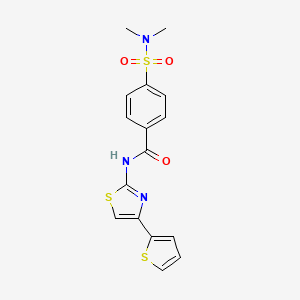

Research has explored the synthesis of acetamide derivatives, including structures related to 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide, for their potential as corrosion inhibitors. For instance, Yıldırım and Cetin (2008) investigated the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors, demonstrating promising results in protecting steel against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study by Mary et al. (2020) delved into the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, highlighting their light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research also explored the compounds' non-linear optical (NLO) activity and their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy and biomedicine (Mary et al., 2020).

Oxidation Reactivity

Pailloux et al. (2007) described the synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives, along with their oxidation reactivity. This study provides insight into the chemical behavior of acetamide compounds upon oxidation, which could be relevant for developing novel synthetic pathways and understanding the stability of such compounds (Pailloux et al., 2007).

作用機序

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

Similar compounds have been found to be atp-competitive, nano-molar inhibitors with selectivity for certain kinases . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a key role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have shown rapid clearance and low oral bioavailability due to metabolism in vivo . This suggests that this compound may have similar ADME properties.

Result of Action

Similar compounds have shown to modulate biomarkers of signaling through their target kinases in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

特性

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRKXATXBFHHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2926406.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)